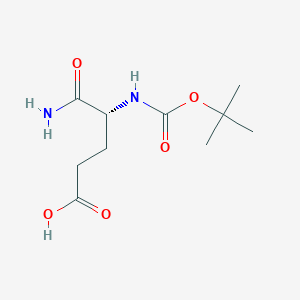

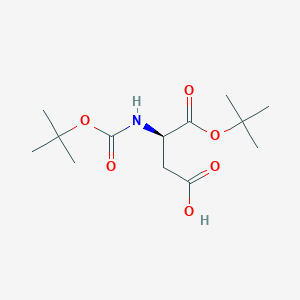

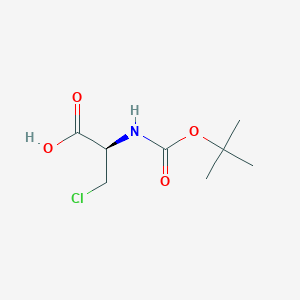

(R)-2-((tert-Butoxycarbonyl)amino)-3-chloropropanoic acid

Overview

Description

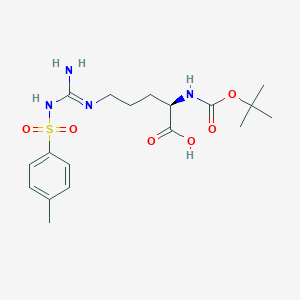

“®-2-((tert-Butoxycarbonyl)amino)-3-chloropropanoic acid” is a chemical compound with the molecular formula C8H16N2O4 . It is a monoprotected derivative of DAP and is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor .

Synthesis Analysis

The synthesis of “®-2-((tert-Butoxycarbonyl)amino)-3-chloropropanoic acid” involves the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs). These Boc-AAILs are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Molecular Structure Analysis

The molecular structure of “®-2-((tert-Butoxycarbonyl)amino)-3-chloropropanoic acid” is determined by various spectroscopic techniques such as NMR, elemental analysis, and IR spectroscopy .

Chemical Reactions Analysis

The chemical reactions involving “®-2-((tert-Butoxycarbonyl)amino)-3-chloropropanoic acid” are complex due to the multiple reactive groups present in the molecule. The distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

Scientific Research Applications

Asymmetric Hydrogenation of Enamines : This compound has been synthesized by asymmetric hydrogenation of enamine ester, using chiral ferrocenyl ligands in conjunction with [Rh(COD)Cl]2 (Kubryk & Hansen, 2006).

Synthesis of Neuroexcitant Analogs : It is involved in the enantioselective synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid, an analogue of neuroexcitant 2-amino-3-(3-hydroxy-5-methyl-4-yl) propanoic acid (Pajouhesh et al., 2000).

Cyclopropane Analogues Synthesis : Enantiomerically pure cyclopropane analogues of this compound have been prepared via HPLC resolution of a racemic precursor, demonstrating its potential in stereochemistry (Jiménez et al., 2001).

Natural Product Synthesis : It has been synthesized as a key intermediate of the natural product Biotin, a water-soluble vitamin involved in metabolic cycles (Qin et al., 2014).

Asymmetric Synthesis of Unsaturated β-Amino Acid Derivatives : The compound is synthesized from lithium (S)-(α-methylbenzyl)allylamide and (E, E)-tert-butyl hex-2,4-dienoate (Davies et al., 1997).

Optical Resolution by Preferential Crystallization : This technique has been used to obtain optically pure (R)- and (S)-2-amino-3-chloropropanoic acid hydrochlorides (Shiraiwa et al., 1996).

Palladium-catalyzed tert-Butoxycarbonylation : This process involves the palladium-catalyzed tert-butoxycarbonylation of 2,2,2-trifluoroacetimidoyl iodides, leading to fluorinated alpha-amino acids (Amii et al., 2000).

Synthesis of Poly(methylpropargyl ester)s : This compound is used in the synthesis and analysis of chiroptical properties of amino acid-derived polymers (Qu et al., 2009).

Synthesis of Microsporin B : Key amino acid fragments of microsporin B have been synthesized using this compound, highlighting its role in complex molecule synthesis (Swaroop et al., 2014).

N-tert-Butoxycarbonylation of Amines : It is used as a catalyst in the N-tert-butoxycarbonylation of amines, an essential step in peptide synthesis (Heydari et al., 2007).

Future Directions

The future directions for the use of “®-2-((tert-Butoxycarbonyl)amino)-3-chloropropanoic acid” in chemical synthesis are promising. The compound can be recycled at least four times in the model reaction without significant loss of activity . This suggests that it could be a valuable resource in sustainable chemical synthesis.

properties

IUPAC Name |

(2R)-3-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRCVEILBKVWIK-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427282 | |

| Record name | boc-beta-chloro-ala-oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((tert-Butoxycarbonyl)amino)-3-chloropropanoic acid | |

CAS RN |

71404-98-3 | |

| Record name | boc-beta-chloro-ala-oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.